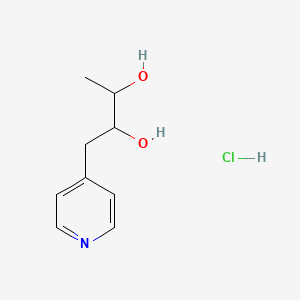
3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is a chemical compound with significant applications in various fields of scientific research It is known for its unique chemical structure, which includes a chloroacetamido group and a trifluoromethyl group attached to a benzoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride typically involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and reliability of the compound for various applications.
化学反応の分析
Types of Reactions
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new amide or ester derivatives.
Hydrolysis: The acyl chloride group is susceptible to hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Hydrolysis reactions are performed in aqueous or mixed aqueous-organic solvents under acidic or basic conditions.
Reduction: Reduction reactions are carried out in anhydrous solvents under inert atmosphere to prevent oxidation of the reducing agent.
Major Products Formed
Nucleophilic Substitution: Formation of new amide or ester derivatives.
Hydrolysis: Formation of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-(2-aminoacetamido)-5-(trifluoromethyl)benzoyl chloride.
科学的研究の応用
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
作用機序
The mechanism of action of 3-(2-chloroacetamido)-5-(trifluoromethyl)benzoyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules by acylating nucleophilic residues such as lysine and cysteine, thereby altering their function and activity.
類似化合物との比較
Similar Compounds
- 3-(2-Chloroacetamido)-2,4-dimethylbenzene-1-sulfonyl chloride
- Ethyl 2-(2-chloroacetamido)-3,3,3-trifluoro-2-{[4-(trifluoromethyl)phenyl]amino}propanoate
Uniqueness
3-(2-Chloroacetamido)-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a chloroacetamido group and a trifluoromethyl group on the benzoyl chloride moiety. This combination imparts distinct chemical properties, such as increased electrophilicity and the ability to form stable covalent bonds with nucleophiles. These properties make it a valuable tool in organic synthesis and various scientific research applications.
特性
IUPAC Name |
3-[(2-chloroacetyl)amino]-5-(trifluoromethyl)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2F3NO2/c11-4-8(17)16-7-2-5(9(12)18)1-6(3-7)10(13,14)15/h1-3H,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFQOAWLQGWGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B6611107.png)
![2-amino-2-[1-(2-nitrophenyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B6611125.png)
![2-[(2-{[3-(3-aminopropanamido)phenyl]amino}-5-chloropyrimidin-4-yl)amino]benzamide](/img/structure/B6611131.png)

![ethyl 1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B6611138.png)

![ethyl 3-({[(tert-butoxy)carbonyl]amino}(phenyl)methyl)-1H-1,2,4-triazole-5-carboxylate](/img/structure/B6611148.png)
![ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B6611155.png)


![tert-butyl N-[1-methyl-3-(oxetan-3-yloxy)-1H-pyrazol-4-yl]carbamate](/img/structure/B6611183.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6611186.png)

![2,2,2-trifluoroethyl N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]carbamate](/img/structure/B6611200.png)
